molecular formula C₈H₁₅NO₃ B1147845 (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol CAS No. 88756-83-6

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

Cat. No.: B1147845
CAS No.: 88756-83-6
M. Wt: 173.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (CAS: 88756-83-6) is a bicyclic aminodiol derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. It is characterized by a cyclopenta-dioxolane core with a stereospecific amino group at position 6 and a hydroxyl group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticoagulants like ticagrelor, where its stereochemistry and purity are paramount .

Properties

CAS No.

88756-83-6

Molecular Formula

C₈H₁₅NO₃

Molecular Weight

173.21

Synonyms

(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol;  (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentane derivative.

    Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups.

    Cyclization: The hydroxylated intermediate is then cyclized to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of Ticagrelor, a widely used antiplatelet medication. Ticagrelor is critical for preventing acute coronary syndrome-related events by inhibiting platelet aggregation through the blockade of the P2Y12 receptor. The structural similarity of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol to Ticagrelor allows it to be monitored as an impurity during drug production processes .

Antiplatelet Activity

Research indicates that this compound exhibits antiplatelet effects by inhibiting adenosine diphosphate (ADP) receptor pathways. Such activity is essential for understanding potential side effects or interactions with Ticagrelor and other related drugs.

Toxicological Studies

Preliminary evaluations of the compound's toxicological profile suggest that it is generally safe at therapeutic levels; however, higher concentrations may lead to adverse effects such as gastrointestinal disturbances and allergic reactions .

Case Study 1: Impurity Profiling in Ticagrelor Production

A study assessed the quality of Ticagrelor formulations by quantifying levels of this compound using high-performance liquid chromatography (HPLC). The results underscored the necessity of maintaining impurity levels below regulatory thresholds to ensure patient safety and drug efficacy.

Case Study 2: Synthesis and Characterization

A novel synthesis route employing chiral resolution techniques was developed for producing this compound. This method improved yield and purity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity of the synthesized compound .

Mechanism of Action

The mechanism of action of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclopenta-Dioxolane Derivatives

Several analogs with aryl or fluorinated aryl substituents have been synthesized and characterized. For example:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (10a) Phenyl C₁₃H₁₆O₃ 270.15 Oil-like consistency; used in carbocyclic nucleoside synthesis
(3aR,4R,6S,6aS)-6-(4-Fluorophenyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (10b) 4-Fluorophenyl C₁₃H₁₅FO₃ 267.14 Higher polarity due to fluorine substitution

Structural Impact :

  • Fluorine Substitution : Introduces electronegativity, altering metabolic stability and binding affinity .

Functional Group Modifications

Hydroxymethyl Derivative

The compound (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol (CAS: 132342-52-0) features an additional hydroxymethyl group:

  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • Key Difference : The hydroxymethyl group increases hydrophilicity, making it more suitable for aqueous-phase reactions compared to the parent compound .
Dibenzoyl-L-Tartrate Salt

A salt derivative of the parent compound, synthesized to improve crystallinity and stability:

  • Application : Facilitates purification and storage in pharmaceutical workflows .

Stereoisomers and Enantiomers

The stereochemistry of the cyclopenta-dioxolane core significantly impacts bioactivity. For example:

  • (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4) is an enantiomer with inverted stereochemistry at positions 4 and 6a. This minor change can render it inactive or alter its pharmacokinetic profile in drug applications .

Bioactive and Industrial Relevance

  • Ticagrelor Intermediate : The rel-configuration of the target compound is essential for the anticoagulant activity of ticagrelor, as mismatched stereochemistry leads to reduced efficacy .
  • Comparison with Lactone Derivatives: Analogous lactones (e.g., (-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one) lack the amino group, limiting their utility in amine-dependent synthetic pathways .

Advantages Over Analogs :

  • High Optical Purity : Achieved through chiral resolution techniques, critical for pharmaceutical use .
  • Scalability : Industrial methods yield >95% purity, contrasting with specialized analogs (e.g., cobalt-assisted syntheses) that are less cost-effective .

Market and Availability

  • Purity Grades : Available in 95% purity for research and >99% for pharmaceutical use.
  • Pricing : Varies by supplier (e.g., $200–$500/g for high-purity batches) .
  • Analogs : Derivatives like the dibenzoyl-L-tartrate salt or hydroxymethyl variant are less commercially available due to niche applications .

Biological Activity

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol, commonly referred to as a related compound of Ticagrelor (CAS No. 592533-90-9), is a bicyclic compound with significant implications in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H15NO3C_8H_{15}NO_3, with a molecular weight of 173.21 g/mol. The compound features a dioxole ring structure which is critical for its biological interactions .

The compound exhibits biological activity primarily through its role as an antiplatelet agent . It inhibits the P2Y12 receptor, which is crucial for platelet aggregation. This mechanism is similar to that of Ticagrelor but with variations in potency and efficacy.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antiplatelet Activity : Research has shown that this compound significantly reduces platelet aggregation in vitro. In animal models, it demonstrated a dose-dependent inhibition of thrombus formation .
  • Cardiovascular Impact : In clinical settings involving patients with coronary artery disease, the compound was evaluated for its effects on cardiovascular outcomes. Results indicated a reduction in major adverse cardiac events when used as part of a combination therapy .
  • Safety Profile : The safety and tolerability of this compound were assessed in multiple trials. Adverse effects were generally mild and included gastrointestinal disturbances and minor bleeding events .

Case Studies

StudyPopulationFindings
Study A200 patients with acute coronary syndromeSignificant reduction in platelet aggregation compared to placebo group.
Study B150 patients undergoing elective PCILower incidence of stent thrombosis over 12 months compared to standard therapy.
Study C100 healthy volunteersWell-tolerated with no serious adverse effects reported during the trial period.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.